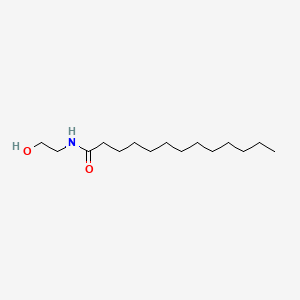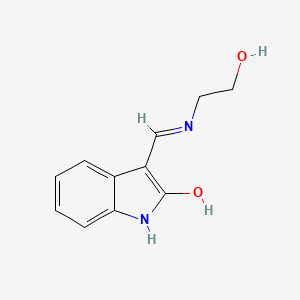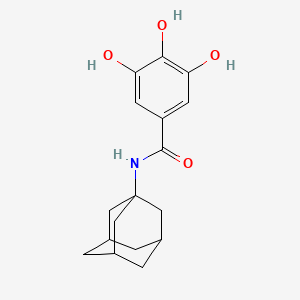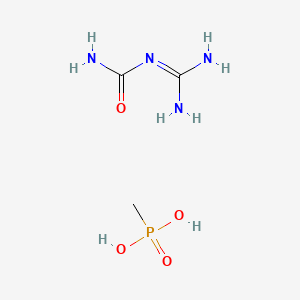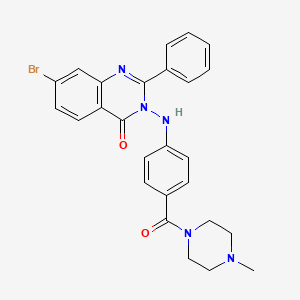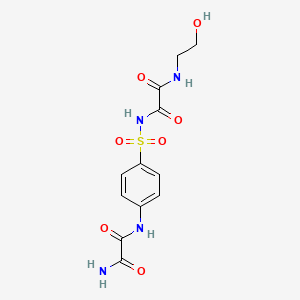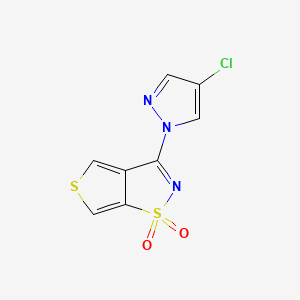
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes pyridine, triazole, and quinazoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted pyridines and triazoles, which are then fused together under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Exploring its potential as a therapeutic agent for treating diseases, such as cancer or infectious diseases.
Industry: Utilizing its unique chemical properties in the development of new materials, catalysts, or sensors.
Mechanism of Action
The mechanism of action of 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of a particular enzyme, thereby disrupting a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one include other heterocyclic compounds with fused ring systems, such as:
Pyridoquinazolines: Compounds with fused pyridine and quinazoline rings.
Triazoloquinazolines: Compounds with fused triazole and quinazoline rings.
Uniqueness
What sets 8-(1-Methylethyl)pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one apart is its specific combination of ring systems and substituents, which confer unique chemical and biological properties
Properties
CAS No. |
126884-00-2 |
|---|---|
Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
6-propan-2-yl-2,8,13,14,15-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),2,4,6,10,12,15-heptaen-9-one |
InChI |
InChI=1S/C15H13N5O/c1-8(2)9-3-4-14-16-11-6-13-12(17-19-18-13)5-10(11)15(21)20(14)7-9/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
UEKVWVGTQHAXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=NC3=CC4=NNN=C4C=C3C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



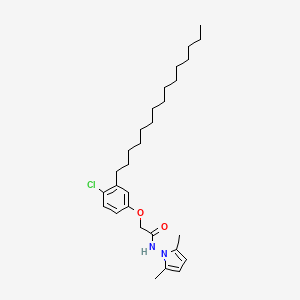
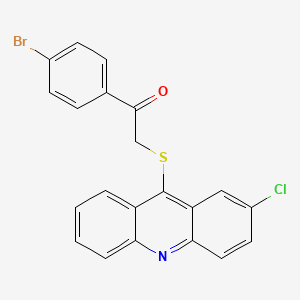
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
